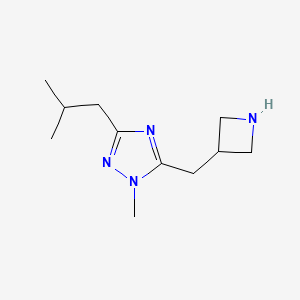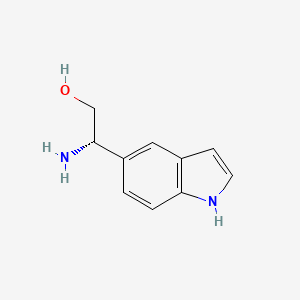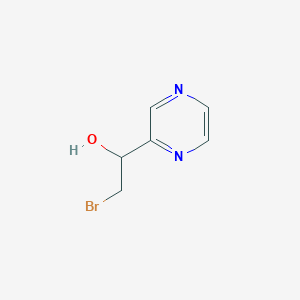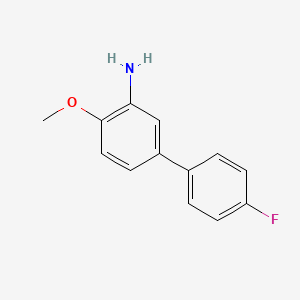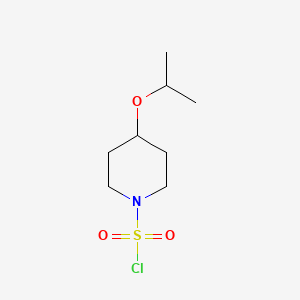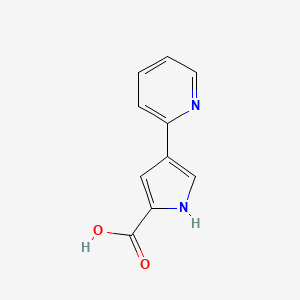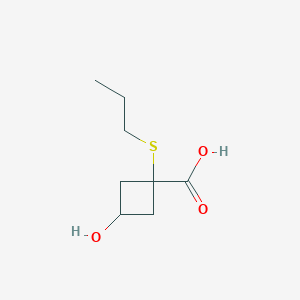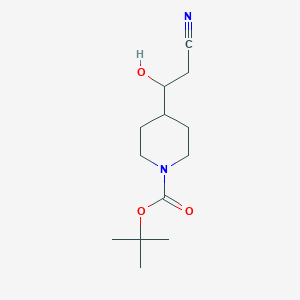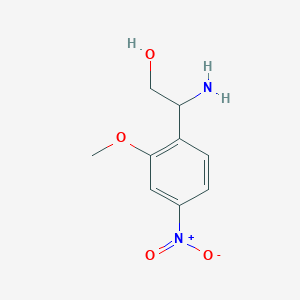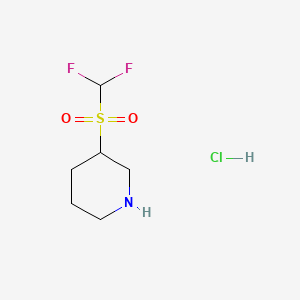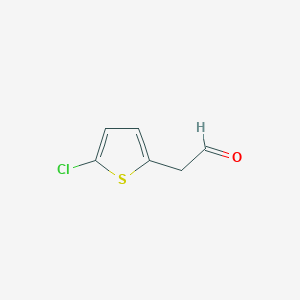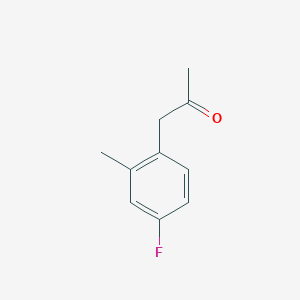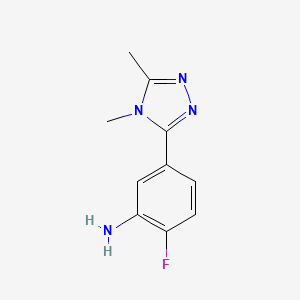
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a fluorinated aniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution with Dimethyl Groups: The triazole ring is then substituted with dimethyl groups at the 4 and 5 positions.
Introduction of the Fluorinated Aniline Moiety:
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aniline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated aniline moiety contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroaniline include:
4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methoxy]-3-fluorobenzenesulfonamide: This compound also contains a triazole ring and a fluorinated aromatic moiety but differs in its functional groups.
5-{[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]amino}pentanamide: This compound has a similar triazole ring but is substituted with an amide group.
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl-pent-3-en-1-ylamine: This compound features a triazole ring and an aliphatic amine moiety.
The uniqueness of this compound lies in its specific combination of the triazole ring, dimethyl groups, and fluorinated aniline moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11FN4 |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11FN4/c1-6-13-14-10(15(6)2)7-3-4-8(11)9(12)5-7/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
NWYPIHFXERSDTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)C2=CC(=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



